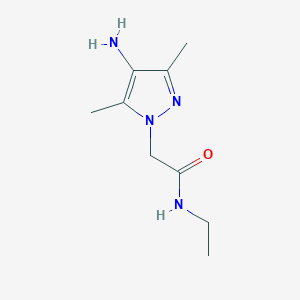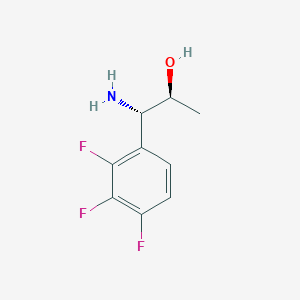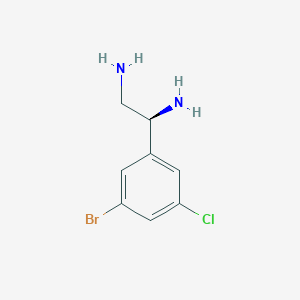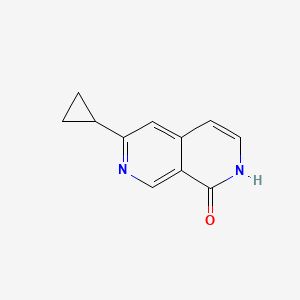
1-Amino-1-(2,6-dichlorophenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Amino-1-(2,6-dichlorophenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form 2,6-dichlorophenyl-2-nitropropene, which is then reduced to this compound using a suitable reducing agent . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Amino-1-(2,6-dichlorophenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(2,6-dichlorophenyl)acetone has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(2,6-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-(2,6-dichlorophenyl)acetone can be compared with other similar compounds, such as:
- 1-Amino-1-(2,4-dichlorophenyl)acetone
- 1-Amino-1-(2,6-difluorophenyl)acetone
- 1-Amino-1-(2,6-dibromophenyl)acetone
The presence of different halogen atoms (chlorine, fluorine, bromine) can significantly influence the compound’s behavior and interactions .
Eigenschaften
Molekularformel |
C9H9Cl2NO |
|---|---|
Molekulargewicht |
218.08 g/mol |
IUPAC-Name |
1-amino-1-(2,6-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-4,9H,12H2,1H3 |
InChI-Schlüssel |
MYAVZKKVDULHHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)


![1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13054386.png)

![4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13054399.png)
![3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B13054405.png)
![1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea](/img/structure/B13054413.png)



![(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate](/img/structure/B13054446.png)
